molecular formula C8H8Cl2N2O B6615772 4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine CAS No. 1341502-86-0

4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine

Cat. No.: B6615772
CAS No.: 1341502-86-0
M. Wt: 219.06 g/mol
InChI Key: KIYBIZPTCWNELV-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine is a heterocyclic compound with the molecular formula C8H8Cl2N2O. This compound is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a tetrahydrofuran ring at position 2. It is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with tetrahydrofuran under specific conditions. One common method includes the use of phosphorus oxychloride as a chlorinating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups depending on the reagents used. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine is unique due to the presence of both chlorine atoms and the tetrahydrofuran ring. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and form complex structures sets it apart from other similar compounds .

Properties

IUPAC Name

4,6-dichloro-2-(oxolan-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-6-3-7(10)12-8(11-6)5-1-2-13-4-5/h3,5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYBIZPTCWNELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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